

# Application Note: Quantification of Rivastigmine Impurity C by Ultra-Performance Liquid Chromatography

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Acetylphenyl  
ethyl(methyl)carbamate

Cat. No.: B585509

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## Introduction

Rivastigmine is a parasympathomimetic or cholinergic agent used for the treatment of mild to moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Rivastigmine EP Impurity C, chemically identified as **3-acetylphenyl ethyl(methyl)carbamate**, is a potential process-related impurity of Rivastigmine.<sup>[1][2][3][4]</sup> This application note details a proposed Ultra-Performance Liquid Chromatography (UPLC) method for the accurate quantification of Rivastigmine Impurity C.

This proposed method is based on established and validated UPLC techniques for the analysis of Rivastigmine and its other related substances, offering high sensitivity and rapid analysis times.<sup>[3]</sup> While this specific method requires validation for Rivastigmine Impurity C, it provides a strong foundation for researchers and analytical scientists to develop and implement a robust quality control procedure.

## Analytical Method

A sensitive and selective stability-indicating UPLC method is proposed for the quantification of Rivastigmine Impurity C. The method utilizes a reversed-phase column with UV detection.

## Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The proposed chromatographic conditions are summarized in the table below.

Parameter	Proposed Value
Column	Acquity UPLC BEH C8 (100 mm x 2.1 mm, 1.7 $\mu$ m)
Mobile Phase	Ammonium phosphate buffer: Acetonitrile (65:35 v/v)
Flow Rate	0.5 mL/min
Injection Volume	10 $\mu$ L
Column Temperature	30°C
Detection Wavelength	254 nm

Note: The mobile phase composition and pH may require optimization to achieve the desired separation between Rivastigmine, Impurity C, and other potential impurities.

## Experimental Protocols

### Preparation of Solutions

#### 1. Mobile Phase Preparation:

- Prepare an aqueous ammonium phosphate buffer solution.
- Mix the buffer and acetonitrile in a 65:35 ratio (v/v).
- Degas the mobile phase by sonication or vacuum filtration before use.

#### 2. Standard Stock Solution of Rivastigmine Impurity C:

- Accurately weigh about 10 mg of Rivastigmine Impurity C reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

### 3. Standard Solution for Analysis:

- Dilute the standard stock solution with the mobile phase to obtain a final concentration suitable for analysis (e.g., 1 µg/mL).

### 4. Sample Preparation (for Drug Substance):

- Accurately weigh about 25 mg of the Rivastigmine drug substance into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase.
- Further dilute an aliquot of this solution with the mobile phase to a final concentration of approximately 100 µg/mL of Rivastigmine.

### 5. Sample Preparation (for Pharmaceutical Dosage Forms - e.g., Capsules):

- Take a representative number of capsules and determine the average weight.
- Accurately weigh a quantity of the capsule powder equivalent to 10 mg of Rivastigmine and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Centrifuge a portion of the solution at 5000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter before injection.

## Method Validation Parameters (Proposed)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation Parameter	Acceptance Criteria (Typical)
Specificity	The method should be able to resolve Impurity C from Rivastigmine and other potential impurities. No interference from placebo should be observed.
Linearity	A linear relationship between the peak area and concentration of Impurity C should be established over a defined range (e.g., LOQ to 150% of the specification limit). Correlation coefficient ( $r^2$ ) should be $\geq 0.999$ .
Limit of Detection (LOD)	The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically a signal-to-noise ratio of 10:1.
Accuracy	The closeness of the test results to the true value. Determined by recovery studies at different concentration levels (e.g., 50%, 100%, 150% of the specification limit). Recovery should be within 98-102%.
Precision (Repeatability and Intermediate Precision)	The degree of scatter between a series of measurements. Expressed as the relative standard deviation (%RSD) of a series of measurements. %RSD should be $\leq 2\%$ .
Robustness	The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Solution Stability	The stability of the standard and sample solutions should be evaluated at room

temperature and under refrigerated conditions  
over a specified period.

## Data Presentation

The quantitative data from the method validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Linearity Data for Rivastigmine Impurity C

Concentration (µg/mL)	Peak Area (Arbitrary Units)
Level 1	
Level 2	
Level 3	
Level 4	
Level 5	
Correlation Coefficient (r <sup>2</sup> )	
Slope	
Intercept	

Table 2: Accuracy (Recovery) Data for Rivastigmine Impurity C

Concentration Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
50%			
100%			
150%			
Mean % Recovery			

Table 3: Precision Data for Rivastigmine Impurity C

Repeatability (%RSD)	Intermediate Precision (%RSD)
Concentration 1	
Concentration 2	
Concentration 3	

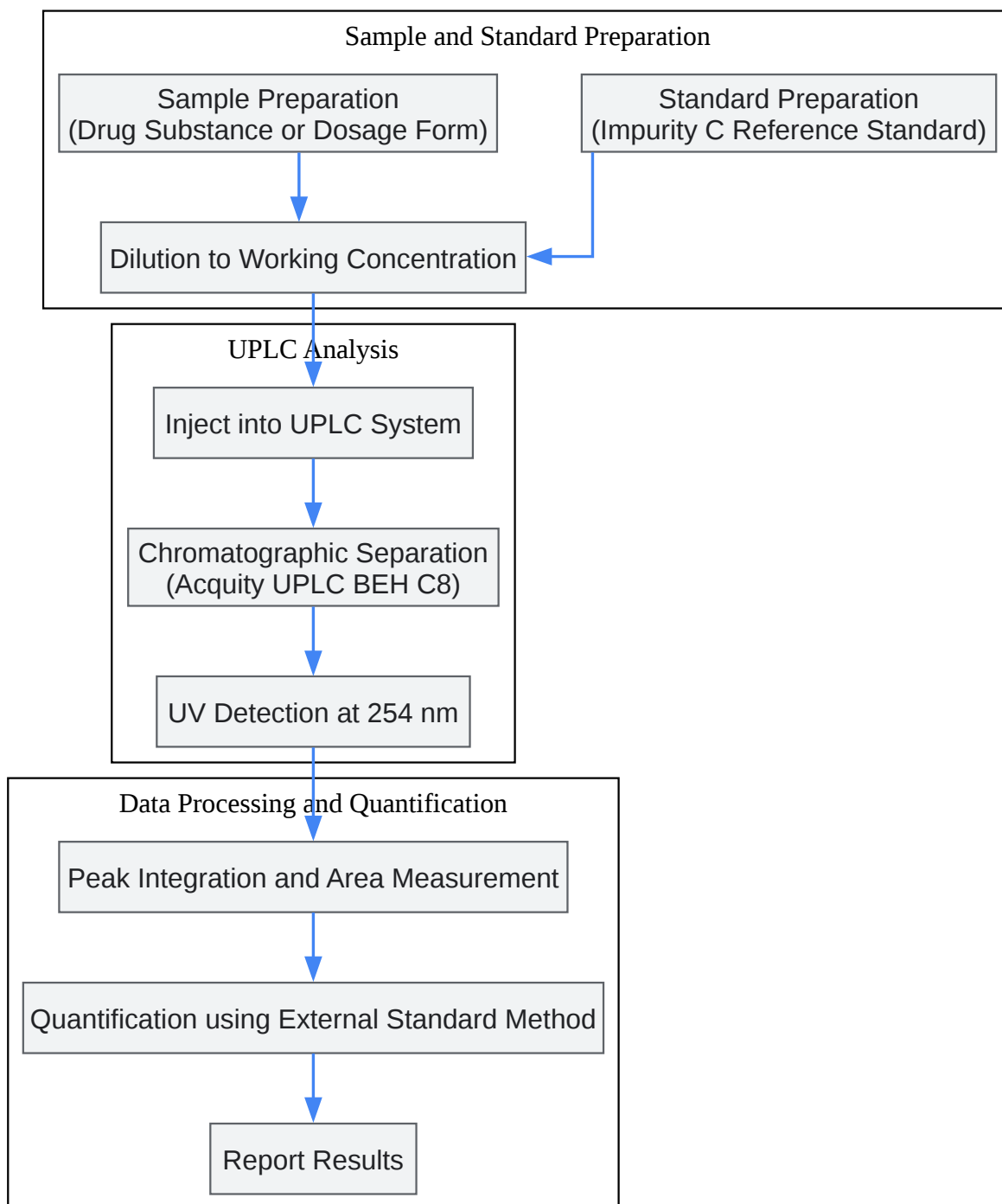
Table 4: LOD and LOQ for Rivastigmine Impurity C

Parameter	Concentration (µg/mL)
LOD	
LOQ	

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Rivastigmine Impurity C in a pharmaceutical sample.



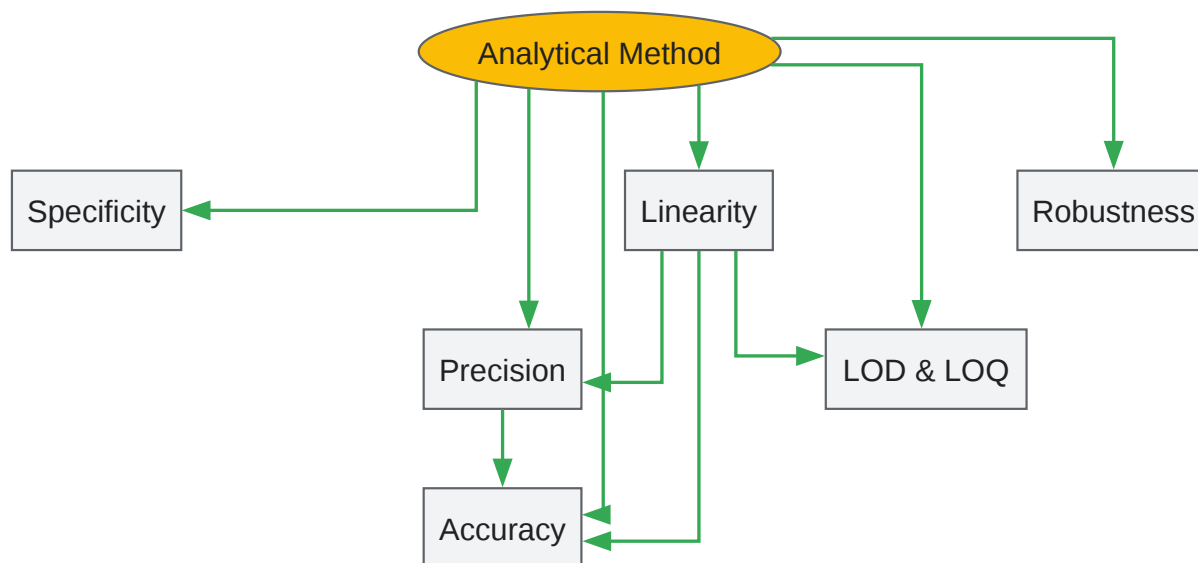
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Caption: Workflow for Quantification of Rivastigmine Impurity C.



## Method Validation Logical Relationship

The relationship between the key validation parameters is depicted in the diagram below.



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## References

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)